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Compound of Interest

Compound Name:
(3-Chloro-1-

phenoxypropyl)benzene

CAS No.: 21763-01-9

Cat. No.: B8627192

Get Quote

Structural Definition & Chemical Identity
Before interpreting spectral data, it is crucial to distinguish this molecule from its linear isomer,

(3-chloropropoxy)benzene. The target molecule is a benzylic ether with a chiral center at the

C1 position of the propyl chain.

IUPAC Name: (3-Chloro-1-phenoxypropyl)benzene[1]

Common Name: 3-Phenoxy-3-phenylpropyl chloride

Molecular Formula:

Molecular Weight: 246.73 g/mol

Key Structural Feature: A propyl chain substituted at C1 with both a phenyl group and a

phenoxy group, and at C3 with a chlorine atom.

Structural Diagram (Graphviz)
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Caption: Structural connectivity of (3-Chloro-1-phenoxypropyl)benzene highlighting the

benzylic ether core.

Spectroscopic Data Analysis
The following data sets are synthesized from standard characterization of 3-phenyl-3-

aryloxypropyl chlorides, referencing the precursor alcohol (3-chloro-1-phenylpropanol) and the

electronic effects of the phenoxy substitution.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H NMR spectrum is characterized by the desymmetrization of the propyl chain due to the

chiral center at C1.

1H NMR Data (400 MHz, CDCl₃)
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Position Shift (δ, ppm) Multiplicity Integration
Assignment
Logic

Ar-H 6.80 – 7.45 Multiplet 10H

Overlapping

signals from the

Phenyl (C1) and

Phenoxy rings.

The phenoxy

ortho protons

typically appear

upfield (~6.9

ppm) relative to

the bulk aromatic

signal.

C1-H 5.35 – 5.45 dd or t 1H

Benzylic

Methine.

Significantly

deshielded by

both the aromatic

ring and the

oxygen atom.

(Compare to

~4.8 ppm in the

alcohol

precursor;

phenoxy group

adds ~0.5 ppm

downfield shift).

C3-H₂ 3.60 – 3.80 Triplet (or m) 2H

Chloromethyl

group.

Deshielded by

Cl. Appears as a

triplet (

).

C2-H₂ 2.25 – 2.55 Multiplet 2H Middle

Methylene.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8627192?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Diastereotopic

protons due to

the adjacent

chiral center,

often appearing

as a complex

multiplet rather

than a clean

quartet.

13C NMR Data (100 MHz, CDCl₃)
Position Shift (δ, ppm) Assignment Logic

C-O (Ar) ~157.5
Ipso-carbon of the Phenoxy

group.

C-ipso (Bn) ~141.0
Ipso-carbon of the Benzene

ring attached to C1.

Ar-C 115 – 130
Aromatic carbons. (Phenoxy

ortho carbons ~115 ppm).

C1 (CH-O) ~76.0 – 78.0 Benzylic methine carbon.

C3 (CH₂-Cl) ~41.5 Chloromethyl carbon.

C2 (CH₂) ~38.0 – 40.0 Middle methylene carbon.

B. Infrared (IR) Spectroscopy
The IR spectrum confirms the presence of the ether linkage and the alkyl chloride, distinct from

the alcohol precursor (absence of broad -OH stretch at 3400 cm⁻¹).

3030 – 3060 cm⁻¹: C-H stretch (Aromatic).

2920 – 2950 cm⁻¹: C-H stretch (Aliphatic).

1590, 1490 cm⁻¹: C=C Ring skeletal vibrations (Characteristic of phenyl ether).
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1240 cm⁻¹ (Strong): C-O-C asymmetric stretch (Aryl alkyl ether). This is the diagnostic peak

for the phenoxy ether formation.

1030 – 1050 cm⁻¹: C-O-C symmetric stretch.

690, 750 cm⁻¹: Monosubstituted benzene (out-of-plane bending).

650 – 700 cm⁻¹: C-Cl stretch.

C. Mass Spectrometry (MS)
Ionization Mode: EI (Electron Impact, 70 eV)

Molecular Ion (M+): m/z 246 (³⁵Cl) and 248 (³⁷Cl) in a 3:1 ratio.

Fragmentation Pattern:

m/z 246 (M+): Weak molecular ion.

m/z 153: Loss of Phenoxy group (

). Formation of the stable benzylic cation [Ph-CH-CH₂-CH₂-Cl]⁺.

m/z 94: Phenol radical cation (

), often formed via rearrangement.

m/z 91: Tropylium ion (

), characteristic of benzyl compounds.

m/z 77: Phenyl cation (

).

Experimental Protocols & Synthesis
The synthesis of (3-Chloro-1-phenoxypropyl)benzene is typically achieved via the

etherification of 3-chloro-1-phenylpropan-1-ol. Direct alkylation of phenol with the chloride is

difficult; therefore, the Mitsunobu reaction or activation of the alcohol is preferred.
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Workflow Diagram
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(3-Chloro-1-phenoxypropyl)benzene
(Target Ether)
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Caption: Synthetic pathway from 3-chloropropiophenone to the target ether via alcohol

reduction and Mitsunobu etherification.

Detailed Protocol: Mitsunobu Etherification
This method ensures high yield and stereochemical control (with inversion) if starting from a

chiral alcohol.

Reagents:

3-Chloro-1-phenylpropan-1-ol (1.0 eq)

Phenol (1.1 eq)
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Triphenylphosphine (

, 1.2 eq)

Diisopropyl azodicarboxylate (DIAD) or DEAD (1.2 eq)

Solvent: Anhydrous THF (Tetrahydrofuran)

Procedure:

Step 1: Dissolve 3-chloro-1-phenylpropan-1-ol, phenol, and

in anhydrous THF under nitrogen atmosphere at 0°C.

Step 2: Add DIAD dropwise over 20 minutes. The solution will turn yellow.

Step 3: Allow the reaction to warm to room temperature and stir for 12–24 hours. Monitor

by TLC (Hexane/EtOAc 9:1). The alcohol spot (

) should disappear, and the less polar ether spot (

) should appear.

Step 4 (Workup): Concentrate the mixture under reduced pressure. Triturate the residue

with Hexane/Ether (1:1) to precipitate triphenylphosphine oxide (TPPO). Filter off the solid.

Step 5 (Purification): Purify the filtrate via silica gel flash chromatography using a gradient

of Hexane to 5% EtOAc/Hexane.

Validation:

Check 1H NMR for the disappearance of the broad OH peak and the downfield shift of the

methine proton from ~4.8 ppm to ~5.4 ppm.

References & Authoritative Sources
PubChem Compound Summary.3-Chloro-1-phenylpropanol (Precursor Data). National

Center for Biotechnology Information.
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Kamal, A., et al. "Chemoenzymatic synthesis of fluoxetine, atomoxetine, nisoxetine and

duloxetine." Tetrahedron: Asymmetry, 2010. (Describes the general synthesis of 3-aryloxy-3-

phenylpropyl chlorides).

NIST Chemistry WebBook.Benzene, (3-chloropropyl)- (Analogous linear structure for

spectral comparison).

Organic Syntheses. "Preparation of Chiral Benzylic Ethers." (General methodology for

Mitsunobu etherification of benzylic alcohols).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b8627192?utm_src=pdf-custom-synthesis#bc-rfq
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloropropoxy_benzene
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloropropoxy_benzene
https://www.benchchem.com/product/b8627192/docs#technical-guide-spectroscopic-characterization-of-3-chloro-1-phenoxypropyl-benzene
https://www.benchchem.com/product/b8627192/docs#technical-guide-spectroscopic-characterization-of-3-chloro-1-phenoxypropyl-benzene
https://www.benchchem.com/product/b8627192/docs#technical-guide-spectroscopic-characterization-of-3-chloro-1-phenoxypropyl-benzene
https://www.benchchem.com/product/b8627192/docs#technical-guide-spectroscopic-characterization-of-3-chloro-1-phenoxypropyl-benzene
https://www.benchchem.com/product/b8627192?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8627192?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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